molecular formula C12H20N2O2 B12800314 2-(4-Morpholinylmethyl)quinuclidin-3-one CAS No. 41971-48-6

2-(4-Morpholinylmethyl)quinuclidin-3-one

Cat. No.: B12800314
CAS No.: 41971-48-6
M. Wt: 224.30 g/mol
InChI Key: IICSZVOVTPCORP-UHFFFAOYSA-N
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Description

2-(4-Morpholinylmethyl)quinuclidin-3-one is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.2994 g/mol It is known for its unique structure, which combines a quinuclidine core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinylmethyl)quinuclidin-3-one typically involves the reaction of quinuclidin-3-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinylmethyl)quinuclidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinuclidine or morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Morpholinylmethyl)quinuclidin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinylmethyl)quinuclidin-3-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Morpholinylmethyl)quinuclidin-3-one is unique due to its combined quinuclidine and morpholine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

41971-48-6

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C12H20N2O2/c15-12-10-1-3-14(4-2-10)11(12)9-13-5-7-16-8-6-13/h10-11H,1-9H2

InChI Key

IICSZVOVTPCORP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CN3CCOCC3

Origin of Product

United States

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